molecular formula C11H12N4O3 B11865869 Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate

Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate

Cat. No.: B11865869
M. Wt: 248.24 g/mol
InChI Key: JPKIZCPCSJUPET-UHFFFAOYSA-N
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Description

Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate is a complex heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate involves interaction with specific molecular targets. It has been shown to inhibit key enzymes and pathways involved in disease progression. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate stands out due to its unique combination of a pyrazole and pyrimidine ring system. This structure provides a versatile scaffold for chemical modifications, enhancing its potential for various biological activities .

Biological Activity

Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H12N4O3
  • Molecular Weight : 248.24 g/mol
  • CAS Number : 1708370-44-8
  • LogP : 3.9217
  • Polar Surface Area : 62.818 Ų

Preliminary studies indicate that this compound exhibits its biological activity primarily through the inhibition of key kinases involved in cell proliferation and survival pathways. Notably:

  • CDK2 Inhibition : The compound has shown potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), with an IC50 value as low as 0.09 µM in some derivatives .
  • TRKA Inhibition : It also demonstrates significant inhibition of tropomyosin receptor kinase A (TRKA), which is crucial for neurotrophic signaling and cancer cell survival .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against a variety of cancer cell lines. Key findings include:

  • Growth Inhibition : In studies conducted by the National Cancer Institute (NCI), methyl 9-oxo derivatives exhibited growth inhibition percentages (GI%) across multiple cancer types:
    • Leukemia (CCRF-CEM) : GI% = 83.85
    • Lung Carcinoma (HOP-92) : GI% = 71.8
    • Renal Cancer (ACHN) : GI% = 66.02
    • Central Nervous System (SNB-75) : GI% = 69.53 .

Structure-Activity Relationship (SAR)

The biological activity of methyl 9-oxo derivatives can be attributed to their structural features. Variations in substituents at specific positions on the pyrazolo ring significantly influence their potency:

CompoundPositionSubstituentIC50 CDK2 (µM)IC50 TRKA (µM)
6t3COOEt0.09 ± 0.010.45 ± 0.02
6n3Cyano0.78 ± 0.010.98 ± 0.02
RibociclibN/AN/A0.07 ± 0.01N/A

This table illustrates how modifications can enhance or reduce the inhibitory effects on CDK2 and TRKA .

Case Studies and Research Findings

  • In Vitro Studies : Various derivatives of methyl 9-oxo compounds have been synthesized and tested for their dual inhibition potential against CDK2 and TRKA kinases.
    • The most promising candidates showed comparable efficacy to established inhibitors like ribociclib and larotrectinib .
  • Molecular Docking Simulations : These studies revealed that the binding modes of these compounds closely resemble those of known inhibitors, suggesting a similar mechanism of action .
  • Clinical Relevance : Given their potent anticancer activity and ability to inhibit critical signaling pathways in cancer cells, these compounds are being considered for further development as novel anticancer therapeutics.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

methyl 8-oxo-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-triene-4-carboxylate

InChI

InChI=1S/C11H12N4O3/c1-18-11(17)7-5-13-15-9(7)14-8-2-3-12-4-6(8)10(15)16/h5,12-13H,2-4H2,1H3

InChI Key

JPKIZCPCSJUPET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNN2C1=NC3=C(C2=O)CNCC3

Origin of Product

United States

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